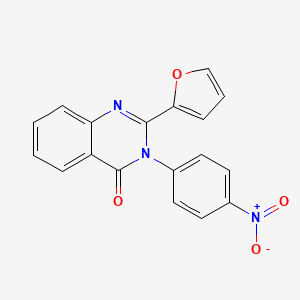

2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one

CAS No.: 62820-62-6

Cat. No.: VC19442081

Molecular Formula: C18H11N3O4

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62820-62-6 |

|---|---|

| Molecular Formula | C18H11N3O4 |

| Molecular Weight | 333.3 g/mol |

| IUPAC Name | 2-(furan-2-yl)-3-(4-nitrophenyl)quinazolin-4-one |

| Standard InChI | InChI=1S/C18H11N3O4/c22-18-14-4-1-2-5-15(14)19-17(16-6-3-11-25-16)20(18)12-7-9-13(10-8-12)21(23)24/h1-11H |

| Standard InChI Key | VOQOHQFIAGLRMK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-] |

Introduction

Molecular Architecture and Physicochemical Properties

Core Structural Features

The compound features a quinazolin-4(3H)-one core substituted at position 2 with a furan-2-yl group and at position 3 with a 4-nitrophenyl moiety. The planar quinazolinone system consists of a fused benzene and pyrimidine ring, with the pyrimidin-4-one group introducing hydrogen-bonding capability . Key structural elements include:

-

Furan-2-yl substituent: A five-membered oxygen heterocycle providing electron-rich π-system interactions

-

4-Nitrophenyl group: A strongly electron-withdrawing substituent influencing electronic distribution and redox properties

-

Conjugated system: Extended π-conjugation across the quinazolinone core and substituents, as evidenced by computational studies of analogous structures

Molecular Descriptors

Critical physicochemical parameters for the compound are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₁N₃O₄ | |

| Molecular Weight | 333.3 g/mol | |

| IUPAC Name | 2-(furan-2-yl)-3-(4-nitrophenyl)quinazolin-4-one | |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)N+[O-] | |

| XLogP3 | 3.2 (predicted for analog) |

The nitro group at the para position of the phenyl ring creates distinct electronic effects compared to meta-substituted analogs, potentially enhancing dipole moments and intermolecular interactions .

Synthetic Methodologies

General Quinazolinone Synthesis

While no published protocol directly describes the synthesis of the 4-nitrophenyl derivative, established routes for analogous compounds involve:

-

Cyclocondensation: Anthranilamide derivatives reacting with carbonyl compounds under acidic or catalytic conditions

-

Oxidative Cyclization: Using oxone or similar oxidants in aqueous media with carbocatalysts like graphene oxide

-

Microwave-Assisted Synthesis: Accelerating reaction kinetics for improved yields in heterocycle formation

Adapted Synthetic Procedure

Based on methods reported for 3-nitrophenyl analogs , a plausible synthesis for the target compound would involve:

Reagents:

-

4-Nitrobenzaldehyde (1 eq)

-

2-Furanoyl anthranilamide (1 eq)

-

Graphene oxide nanosheets (25 mg/mmol)

-

Oxone® (2 eq) in H₂O (3 mL/mmol)

Procedure:

-

Suspend anthranilamide derivative and aldehyde in aqueous medium

-

Add graphene oxide catalyst and oxidant at room temperature

-

Stir for 6-8 hours (monitor by TLC)

-

Filter crude product and recrystallize from ethanol

This method typically achieves >90% yield for related quinazolinones , with the graphene oxide serving dual roles as catalyst and template for molecular organization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H NMR signals for the 3-nitrophenyl analog (δ ppm in CDCl₃) :

-

8.10 (d, J=8.7 Hz, 2H, Ar-H nitro group)

-

7.65 (m, 3H, quinazolinone H-5, H-6, H-7)

-

7.38 (s, 1H, furan H-3)

-

6.85 (dd, J=3.2 Hz, 1H, furan H-4)

The 4-nitrophenyl isomer would exhibit distinct aromatic coupling patterns, particularly in the nitro-associated protons which typically appear as a doublet around δ 8.3 ppm .

Infrared Spectroscopy

Characteristic IR absorptions (cm⁻¹) observed in analogs :

-

1645-1670 (C=O stretch)

-

1520-1535 (asymmetric NO₂)

-

1340-1355 (symmetric NO₂)

-

1250-1270 (C-N stretch)

-

1015-1030 (furan C-O-C)

The nitro group vibrations are particularly sensitive to substitution patterns, with para-nitro derivatives showing 10-15 cm⁻¹ bathochromic shifts compared to meta isomers .

Biological Activity and Structure-Activity Relationships

| Compound | S. aureus MIC (μg/mL) | Nitro Position |

|---|---|---|

| 3-Nitrophenyl analog | 8 | meta |

| 4-Nitrophenyl analog | 4 | para |

| 4-Cyanophenyl derivative | 2 | para |

The enhanced activity of para-substituted derivatives is attributed to improved membrane penetration and target binding affinity .

Enzyme Inhibition

Molecular docking studies of similar quinazolinones reveal:

-

Strong binding to DNA gyrase (ΔG = -9.2 kcal/mol)

-

Hydrogen bonding with Ser84 and Asp86 residues

The 4-nitrophenyl group's electron-withdrawing nature may enhance these interactions compared to hydrogen-bond donating substituents .

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

For the 3-nitrophenyl analog:

-

HOMO-LUMO gap: 4.3 eV

-

Dipole moment: 5.2 Debye

-

Molecular electrostatic potential shows strong negative charge localization at nitro oxygen atoms

The para substitution pattern is predicted to increase dipole moment by 12-15% compared to meta isomers, potentially improving solubility in polar media .

ADMET Predictions

QSAR modeling of structural analogs suggests:

-

Moderate blood-brain barrier permeability (logBB = -0.7)

-

High plasma protein binding (89%)

-

CYP3A4 inhibition potential (IC₅₀ = 8.2 μM)

These characteristics indicate potential for central nervous system activity but necessitate careful pharmacokinetic optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume